3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea
Description
3-{Bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is a 1,3-disubstituted urea derivative featuring a bicyclo[2.2.1]heptane (norbornane) moiety and a 3-(trifluoromethyl)phenyl group. The bicyclo[2.2.1]heptane scaffold imparts rigidity and stereochemical complexity, which can enhance binding specificity in biological systems . The trifluoromethyl (-CF₃) group on the phenyl ring contributes to increased lipophilicity, metabolic stability, and electronic effects, making it a common pharmacophore in medicinal chemistry .
This compound is synthesized via nucleophilic addition-elimination reactions, typically involving the reaction of bicyclo[2.2.1]heptane-2-isocyanate with 3-(trifluoromethyl)aniline. Yields for analogous bicycloheptane-containing ureas range from 35% to 88%, depending on steric and electronic factors . Characterization methods include ESI-MS (for molecular weight confirmation) and NMR spectroscopy (to verify connectivity and stereochemistry) .
Properties
CAS No. |
1212423-28-3 |
|---|---|
Molecular Formula |
C15H17F3N2O |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)11-2-1-3-12(8-11)19-14(21)20-13-7-9-4-5-10(13)6-9/h1-3,8-10,13H,4-7H2,(H2,19,20,21) |
InChI Key |
PKPQTBHUGPSIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea can be achieved through several methods:
Reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with amines: This method involves the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with an appropriate amine under controlled conditions to yield the desired urea compound.
Reaction of bicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole: This method involves the reaction of bicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole, which acts as a phosgene analog, to form the urea compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yields and purity, with careful control of reaction conditions to minimize by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the bicyclic heptane moiety.
Reduction: Reduction reactions can target the urea functional group or the trifluoromethyl-substituted phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the bicyclic heptane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:
Inhibition of RNA Virus Replication: The compound inhibits RNA virus replication by interfering with viral RNA synthesis or processing.
Inhibition of Soluble Epoxide Hydrolase: The compound inhibits soluble epoxide hydrolase by binding to its active site, preventing the hydrolysis of epoxides to diols.
Comparison with Similar Compounds
Table 2: Hypothetical Property Comparison Based on Substituent Effects
| Property | 3-{Bicyclo[2.2.1]heptan-2-yl}-1-[3-CF₃-phenyl]urea | 1-(3-CF₃-phenyl)-3-(thiazol-2-ylphenyl)urea (11e) | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2-F-phenyl)urea (4a) |
|---|---|---|---|
| LogP (Predicted) | ~3.5–4.0* | ~2.8–3.2 | ~2.0–2.5 |
| Metabolic Stability | High (rigid scaffold + CF₃) | Moderate (thiazole may undergo oxidation) | Moderate (F substituent reduces susceptibility) |
| Binding Affinity (Hypothetical) | Potentially high (rigid scaffold enhances fit) | Moderate (flexible thiazole linker) | Low (2-F may reduce target interactions) |
*Estimated using substituent contributions: CF₃ (+1.1 logP), bicycloheptane (+0.8 logP) .
Key Findings:
- Rigidity vs. Flexibility : The bicycloheptane scaffold likely improves binding affinity by reducing conformational entropy, whereas thiazole-containing analogs (e.g., 11e) may adopt multiple conformations, reducing target specificity .
- Electron-Withdrawing Effects : The 3-CF₃ group enhances metabolic stability compared to chloro or methoxy substituents (e.g., 11f, 11l) due to reduced oxidative metabolism .
Case Study: Thiazolylphenyl Ureas vs. Bicycloheptane Ureas
- Synthetic Accessibility : Thiazole derivatives (e.g., 11e, 11d) are synthesized in higher yields (≥85%) due to optimized protocols for thiazole functionalization .
- Biological Performance : While bicycloheptane derivatives may offer superior target engagement, their lower yields and synthetic complexity make thiazole-based compounds more feasible for large-scale screening .
Biological Activity
The compound 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is a bicyclic urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Research indicates that compounds with a urea moiety often interact with various biological targets including enzymes and receptors involved in cancer progression. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Cytotoxicity Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (A549), and leukemia cells (MOLT-3). For instance, the IC50 values for HepG2 cells were found to be approximately 5.97 µM, comparable to established chemotherapeutics like Sorafenib .
- Selectivity Index : The selectivity index (SI) was evaluated by comparing cytotoxicity against cancerous versus normal cell lines. The compound exhibited a favorable SI, indicating a higher toxicity towards cancer cells while sparing normal cells .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the phenyl ring and urea moiety significantly influence the biological activity:
| Compound Modification | IC50 (µM) | Remarks |
|---|---|---|
| Trifluoromethyl group | 5.97 | Enhances potency |
| Hydroxyl substituents | 5.02 | Improves interaction with kinase targets |
| Alkyl substitutions | 9.81 | Moderate activity |
This table summarizes how different substituents affect the inhibitory activity of the compound against HepG2 cells.
Case Studies
- Hepatocellular Carcinoma : A study demonstrated that this compound effectively induced apoptosis in HepG2 cells through caspase activation pathways .
- Lung Cancer Models : In vivo studies using A549 xenograft models showed significant tumor growth inhibition when treated with the compound, suggesting its potential as an effective therapeutic agent in lung cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
